molecular formula C20H18N4O3 B14869759 6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14869759
M. Wt: 362.4 g/mol
InChI Key: FRJWFJLMZUFKRZ-UHFFFAOYSA-N
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Description

6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a furo[2,3-d]pyrimidine core with benzylamino and pyridinyl substituents, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a benzylamine and a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. Industrial methods may also include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives .

Scientific Research Applications

6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in certain contexts .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

6-(benzylamino)-1,3-dimethyl-5-pyridin-3-ylfuro[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H18N4O3/c1-23-18(25)16-15(14-9-6-10-21-12-14)17(27-19(16)24(2)20(23)26)22-11-13-7-4-3-5-8-13/h3-10,12,22H,11H2,1-2H3

InChI Key

FRJWFJLMZUFKRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NCC3=CC=CC=C3)C4=CN=CC=C4)C(=O)N(C1=O)C

Origin of Product

United States

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